molecular formula C7H5BrFNO2 B586847 2-Amino-5-bromo-4-fluorobenzoic acid CAS No. 143945-65-7

2-Amino-5-bromo-4-fluorobenzoic acid

Cat. No.: B586847
CAS No.: 143945-65-7
M. Wt: 234.024
InChI Key: RPHQHEBXMAGQKB-UHFFFAOYSA-N
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Mechanism of Action

While the specific mechanism of action for “2-Amino-5-bromo-4-fluorobenzoic acid” is not mentioned, it is related to “2-Amino-5-fluorobenzoic acid”, which is known to be an antimetabolite for the tryptophan pathway in yeast .

Safety and Hazards

The safety data sheet for a related compound, “2-Amino-4-fluorobenzoic acid”, indicates that it is harmful by inhalation, in contact with skin, and if swallowed . It is advised to avoid contact with skin and eyes, avoid breathing dust, and not to ingest .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-5-bromo-4-fluorobenzoic acid is unique due to the specific arrangement of its substituents, which confer distinct chemical and physical properties.

Properties

IUPAC Name

2-amino-5-bromo-4-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO2/c8-4-1-3(7(11)12)6(10)2-5(4)9/h1-2H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPHQHEBXMAGQKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)F)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90651707
Record name 2-Amino-5-bromo-4-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90651707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143945-65-7
Record name 2-Amino-5-bromo-4-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90651707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-5-bromo-4-fluoro-benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 2-amino-4-fluorobenzoic acid (10 g, 64.5 mmol) in N,N-dimethylformamide (100 mL) at −10° C., was added dropwise a solution of N-bromosuccinimide (11.2 g, 62.9 mmol) in N,N-dimethylformamide (50 mL) over 1 hour. After the addition was complete, the mixture was stirred at −10° C. for 1 hour. The reaction was quenched with aqueous sodium bisulfate and partitioned between ethyl acetate and water. The organic layer was separated, and the aqueous layer was extracted twice with ethyl acetate. The combined organic layers were washed with water and then with brine, and then dried over sodium sulfate. The sample was concentrated to give the crude product 27 (14.5 g, yield: 96.5%), which was used for the next step without further purification.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
11.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
96.5%

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